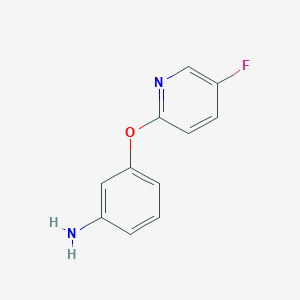

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid (5-DBA-5-OA) is an organic compound belonging to the family of benzodioxin-6-ylamino acids. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B) and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. 5-DBA-5-OA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis of Derivatives : Studies have been conducted on synthesizing and structurally characterizing derivatives of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid. These include the synthesis of benzoic acid derivatives and their biological evaluation, highlighting the potential of these compounds in medicinal chemistry (Kumar et al., 2019).

Preparation of Isotopomers : Research on the preparation of isotopomers, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA), demonstrates the compound's relevance in biosynthesis and potential applications in studying biological processes (Shrestha‐Dawadi & Lugtenburg, 2003).

Biological Evaluation and Bioactivity

Anticonvulsant Activity : Some studies have explored the anticonvulsant activity of amino esters and amino amides based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid, highlighting its potential use in treating seizures (Arustamyan et al., 2019).

Antibacterial and Antifungal Agents : Research has been conducted on synthesizing derivatives as potent antibacterial and antifungal agents, indicating its potential application in developing new antimicrobial drugs (Abbasi et al., 2022).

Inhibitory Activities : Studies have also focused on the compound's inhibitory activities against various enzymes and bacteria, suggesting its potential in creating therapeutic agents for diseases like cancer and bacterial infections (Abbasi et al., 2017).

Enantiospecific Synthesis

- Synthesis of Chiral Building Blocks : There has been significant research into using the compound for the enantiospecific synthesis of therapeutic agents, demonstrating its utility in creating optically pure pharmaceuticals (Mishra et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, have been studied as potential therapeutic agents for alzheimer’s disease . They are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Biochemical Pathways

Pharmacokinetics

Pharmacokinetic studies of related compounds, such as peroral sulfonamides, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties impact the bioavailability of the compound, determining its effective concentration at the site of action.

Result of Action

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZIZCCPTGGJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)